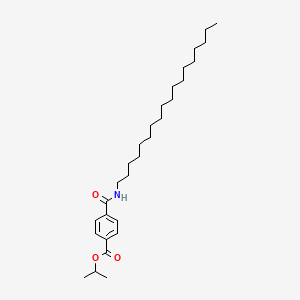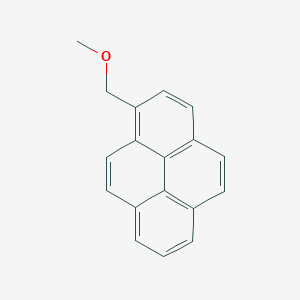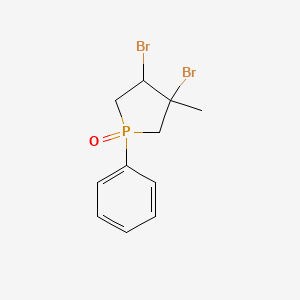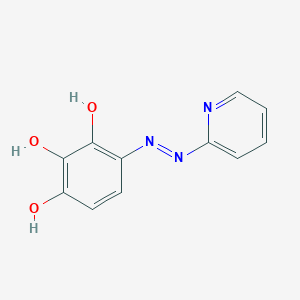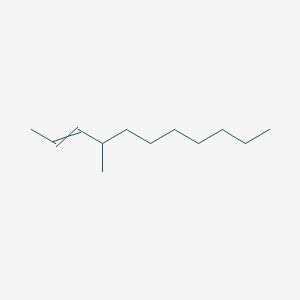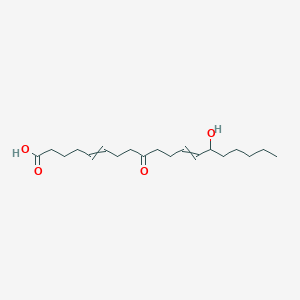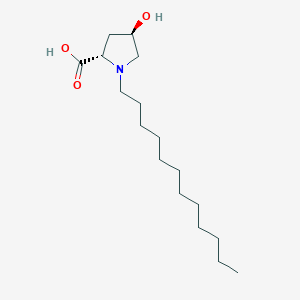
L-Proline, 1-dodecyl-4-hydroxy-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a dodecyl group and a hydroxyl group in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline 4-hydroxylase, which converts L-proline into trans-4-hydroxy-L-proline. This reaction requires the presence of 2-oxoglutarate and molecular oxygen as co-substrates .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce proline 4-hydroxylase, facilitating the large-scale production of trans-4-hydroxy-L-proline . This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-dodecyl-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of L-proline, 1-dodecyl-.
Substitution: Formation of L-proline, 1-dodecyl-4-chloro-, trans-.
Applications De Recherche Scientifique
L-Proline, 1-dodecyl-4-hydroxy-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.
Biology: Studied for its role in protein synthesis and its effects on cellular metabolism.
Industry: Employed in the production of chiral ligands for enantioselective ethylation of aldehydes.
Mécanisme D'action
The mechanism of action of L-Proline, 1-dodecyl-4-hydroxy-, trans- involves its incorporation into proteins and its role in stabilizing the triple-helical structure of collagen . The hydroxylation of proline residues in collagen is crucial for maintaining the structural integrity of connective tissues. This compound also plays a role in cellular signaling pathways by regulating the activity of protein kinases and other enzymes .
Comparaison Avec Des Composés Similaires
L-Proline, 1-dodecyl-4-hydroxy-, trans- can be compared with other hydroxylated derivatives of proline:
Trans-4-hydroxy-L-proline: Similar in structure but lacks the dodecyl group.
Trans-3-hydroxy-L-proline: Hydroxyl group is located at the 3-position instead of the 4-position.
Cis-4-hydroxy-L-proline: Hydroxyl group is in the cis configuration.
The presence of the dodecyl group in L-Proline, 1-dodecyl-4-hydroxy-, trans- imparts unique hydrophobic properties, making it distinct from other hydroxylated proline derivatives.
Propriétés
Numéro CAS |
90245-04-8 |
|---|---|
Formule moléculaire |
C17H33NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
Clé InChI |
ASIMSXYQVHVZEO-CVEARBPZSA-N |
SMILES isomérique |
CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCN1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


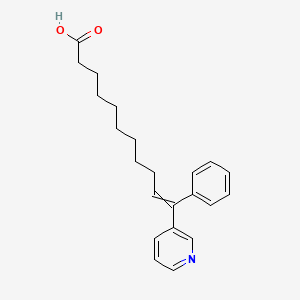
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
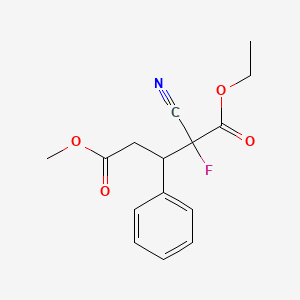
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
